C11H13ClN2

Description

Significance in Neuropharmacology and Chemical Biology Research

Epibatidine's primary significance in neuropharmacology and chemical biology stems from its potent interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) mdpi.comnih.govnih.gov. These receptors are ligand-gated ion channels involved in neurotransmission in both the central and peripheral nervous systems nih.govpsu.edu. Epibatidine (B1211577) acts as a strong agonist at various nAChR subtypes guidetopharmacology.orgrevvity.com.

Research has shown that epibatidine binds to nAChRs with very high affinity, particularly to the α4β2 subtype, with affinity constants in the nanomolar to sub-nanomolar range wikipedia.orgnih.gov. Its affinity for the α4β2 subtype can be as low as 0.05 nM, while its affinity for the α7 subtype is around 22 nM wikipedia.org. This high affinity, significantly greater than that of nicotine (B1678760), makes epibatidine a valuable tool for studying nAChR function and distribution nih.govnih.gov. Radiolabeled epibatidine, such as [³H]epibatidine, has been widely used as a radioligand in binding assays to study nAChRs due to its high affinity and low non-specific binding nih.gov. Its ability to cross the blood-brain barrier further enhances its utility in neuropharmacological research nih.govsmolecule.com.

The potent analgesic effect initially observed for epibatidine is attributed to its interaction with nAChRs, rather than opioid receptors nih.govresearchgate.net. Studies in mice demonstrated that epibatidine possessed significantly greater analgesic activity than morphine researchgate.netmmsl.cz. However, the therapeutic application of epibatidine is severely limited by its narrow therapeutic window, as the dose required for analgesia is very close to the dose that causes severe toxicity, including paralysis and respiratory arrest, mediated by its effects on other nAChR subtypes and muscarinic receptors at higher concentrations wikipedia.orgnih.govmdpi.com.

Despite its toxicity precluding direct therapeutic use, epibatidine has served as a crucial lead compound for the development of synthetic analogues with improved safety profiles and selectivity for specific nAChR subtypes mdpi.comnih.govmmsl.czwikipedia.org. These analogues aim to retain the desirable analgesic properties while minimizing the toxic effects nih.govmmsl.czwikipedia.org. The study of epibatidine and its derivatives has significantly influenced the investigation of nAChR pharmacophore models and the development of novel agents for potential therapeutic use in neurological disorders nih.gov.

Structural Elucidation and Stereochemical Considerations

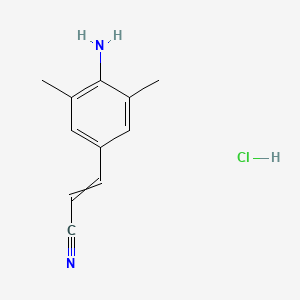

The chemical structure of epibatidine, C11H13ClN2, was definitively established in 1992 through techniques such as nuclear magnetic resonance spectroscopy mdpi.comnih.gov. It is a chlorinated alkaloid featuring a unique 7-azabicyclo[2.2.1]heptane (7-azanorbornane) ring system substituted with a 2-chloro-5-pyridyl moiety wright.eduresearchgate.netmmsl.cz. The structure contains a bicyclic core and a chloropyridine ring smolecule.com.

The structure of epibatidine includes chiral centers, leading to the existence of enantiomers. The naturally occurring compound isolated from the frog is the (+)-enantiomer wikipedia.org. However, synthetic routes have produced both the racemic mixture and individual enantiomers wikipedia.orgrsc.org. Initial studies indicated that both the (+) and (-) enantiomers possessed equivalent analgesic and toxic effects wikipedia.org.

The 7-azabicyclo[2.2.1]heptane core provides a rigid framework, and the attachment of the chloropyridyl group is in an exo-orientation wright.edu. The stereochemical assignment was a critical part of the structural elucidation. Various synthetic approaches have been developed to construct this complex bicyclic system and control the stereochemistry at the chiral centers rsc.orgamazonaws.com. The synthesis of epibatidine has been an active area of research, with numerous routes reported since its structure was determined wikipedia.orgrsc.org.

Detailed research findings regarding the binding affinities of epibatidine to different nAChR subtypes highlight its selectivity. The following table summarizes some reported affinity data:

| nAChR Subtype | Affinity (Ki or EC50) | Reference |

| α4β2 | 0.05 nM - 43 pM | wikipedia.orgebi.ac.uk |

| α7 | 22 nM | wikipedia.org |

| α3β4 | Similar potency to α4β2 in some analogues | wikipedia.org |

| Muscle-type | Involved in paralytic effects | wikipedia.org |

Note: Affinity values can vary depending on the specific assay conditions and source of receptors.

The structural features of epibatidine, particularly the 7-azabicyclo[2.2.1]heptane core and the chlorinated pyridine (B92270) ring, are crucial for its high affinity and activity at nAChRs. Structure-activity relationship (SAR) studies, often involving the synthesis and testing of epibatidine analogues, have been instrumental in understanding which parts of the molecule are essential for binding and activation of specific receptor subtypes mdpi.comamazonaws.com. Modifications to the structure, such as altering the substituents on the pyridine ring or modifying the bicyclic system, can significantly impact the compound's potency and selectivity smolecule.comamazonaws.com.

The study of epibatidine's structure and its interactions with nAChRs continues to be a vital area of chemical biology research, guiding the design of new compounds with potential therapeutic applications.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile;hydrochloride |

InChI |

InChI=1S/C11H12N2.ClH/c1-8-6-10(4-3-5-12)7-9(2)11(8)13;/h3-4,6-7H,13H2,1-2H3;1H |

InChI Key |

DHBOHGCHPDMVOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C=CC#N.Cl |

Origin of Product |

United States |

**synthetic Methodologies for Epibatidine and Analogous Structures**

Historical Evolution of Total Syntheses of Epibatidine (B1211577)

Following the structural elucidation of epibatidine in 1992, the first total synthesis was reported in 1993 by E.J. Corey's group. thescipub.comwikipedia.orgthescipub.com This initial racemic synthesis involved a nine-step procedure and achieved a yield of approximately 40%. wikipedia.org Since then, a multitude of synthetic strategies have emerged, broadly categorized by the method used to construct the key azabicyclic core. researchgate.netscielo.brscielo.br Early routes often relied on the separation of enantiomers to obtain enantioenriched material. rsc.org

Enantioselective and Diastereoselective Synthesis Approaches

Achieving enantioselective and diastereoselective control in epibatidine synthesis has been a major focus of research. Various strategies have been employed to obtain optically active epibatidine without relying on resolution of racemates. rsc.org These include asymmetric desymmetrisation, asymmetric protonation, Diels-Alder reactions utilizing chiral auxiliaries or catalysts, 1,3-dipolar cycloadditions, and asymmetric 1,4-addition reactions. rsc.org

Development of Novel Synthetic Pathways and Strategies

The pursuit of more efficient and practical synthetic routes has led to the development of novel strategies for constructing the epibatidine core and incorporating the 2-chloropyridyl moiety. Modern approaches include the use of ring-closing metathesis, Suzuki/Negishi coupling reactions, and various rearrangement reactions. researchgate.netscielo.brscielo.br

Chemoenzymatic and Biocatalytic Approaches in Epibatidine Synthesis

Chemoenzymatic and biocatalytic methods have been explored to leverage the selectivity offered by enzymes in the synthesis of epibatidine. One such approach involved the enzymatic cis-dihydroxylation of bromobenzene (B47551) using the microorganism Pseudomonas putida UV4 to obtain a cis-dihydrocatechol. rsc.orgrsc.orgnih.gov This intermediate was then converted into (-)-epibatidine through a series of eleven steps with complete stereocontrol. rsc.orgrsc.orgnih.gov This highlights the potential of biocatalysis in introducing specific stereochemistry early in the synthesis. A formal total synthesis of (±)-epibatidine using a biocatalytic approach has also been reported. figshare.comnih.gov

Divergent Synthesis of Epibatidine Analogs and Derivatives

The significant biological activity of epibatidine has spurred extensive research into the synthesis of analogs and derivatives to explore structure-activity relationships and potentially identify compounds with improved therapeutic profiles. scielo.brmmsl.czmdpi.comnih.govresearchgate.net Divergent synthesis allows for the creation of a library of related compounds from common intermediates. sygnaturediscovery.com

Design Principles for Structural Modification

Design principles for epibatidine analogs often focus on modifying the bicyclic core, the pyridine (B92270) ring, or the linker connecting the two. mmsl.cz The aim is typically to alter receptor selectivity, reduce toxicity, or improve pharmacokinetic properties. smolecule.commdpi.com Modifications to the azabicyclo[2.2.1]heptane framework, including the introduction of substituents at different positions or alterations to the nitrogen atom, are common strategies. smolecule.commdpi.comrsc.org The stereochemistry at the 2-position of the bicyclic system is crucial, with the exo configuration being characteristic of natural epibatidine and generally associated with higher activity compared to the endo isomer. taylorandfrancis.com

Exploration of Alternative Core Structures and Substituents

Researchers have explored replacing the 7-azabicyclo[2.2.1]heptane core with other nitrogen-containing bicyclic or even monocyclic structures. taylorandfrancis.com For example, the bicyclic moiety has been replaced with diazabicycloalkanes such as 2,5-DBO, 2,5-DBH, 3,6-DBH, and 3,8-DBO to investigate their effect on activity and selectivity. taylorandfrancis.com

Modifications to the 2-chloropyridine (B119429) substituent are also frequently investigated. This includes replacing the chlorine atom with other halogens or functional groups, or substituting the pyridine ring at different positions. mmsl.czresearchgate.net The 2-chloro-5-pyridyl moiety is critical for activity, but variations have been explored to fine-tune interactions with nicotinic acetylcholine (B1216132) receptors. mmsl.czresearchgate.net For instance, replacing the chloropyridinyl ring with a methylisoxazolyl ring led to the synthesis of epiboxidine, an analog with potentially lower toxicity. scielo.brmdpi.comresearchgate.net Other analogs, such as ABT-418 and ABT-089, also feature modified aromatic or heteroaromatic substituents. mmsl.cz

**molecular Pharmacology and Receptor Interaction Studies of Epibatidine**

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Subtype Selectivity

Epibatidine (B1211577) is characterized as a highly potent agonist at neuronal nAChRs. guidetopharmacology.orgnih.govresearchgate.netuni.lufunakoshi.co.jpnih.govnih.govuni-bonn.de It exhibits particularly high affinity for certain neuronal subtypes, distinguishing it from its activity at other receptor families. guidetopharmacology.orgnih.govuni-bonn.de

Quantitative Receptor Binding Affinities and Kinetics

Epibatidine demonstrates exceptional binding affinity for neuronal nAChRs, particularly the α4β2 and α3β4 subtypes. guidetopharmacology.orgnih.govuni-bonn.de Quantitative binding studies, often using radiolabeled epibatidine, have determined inhibitory constant (Ki) values in the picomolar to nanomolar range, indicating high affinity binding. guidetopharmacology.orgnih.govfunakoshi.co.jpnih.gov For instance, Ki values for the α4β2 subtype have been reported between 0.043 and 0.058 nM. While epibatidine also binds to α7 nAChRs, its affinity for this subtype is typically lower, often in the nanomolar range (e.g., Ki = 20 nM or 233 nM). nih.govfunakoshi.co.jp The high affinity for α4β2 receptors makes epibatidine approximately 5000-fold more potent than nicotine (B1678760) in binding assays for this subtype.

Here is a summary of reported binding affinities:

| nAChR Subtype | Reported Ki Values (nM) |

| α4β2 | 0.043-0.058 , 0.02 funakoshi.co.jp, 0.04 nih.gov |

| α3β4 | < 0.1 |

| α7 | 233 funakoshi.co.jp, 20 nih.gov |

| Muscle-type (α1β1γδ) | Minimal activity (EC50 = 16 µM) |

Note: Binding affinities can vary depending on the specific experimental conditions and source of receptors.

Functional Characterization of nAChR Activation (e.g., Ion Flux Studies)

Functional studies, such as ion flux measurements (e.g., using 86Rb+ or Ca2+ influx), confirm epibatidine's role as a potent agonist that activates nAChR channels, leading to the flow of cations across the cell membrane. nih.govpnas.orgnih.govnih.govucl.ac.ukresearchgate.net Epibatidine has been shown to evoke concentration-dependent stimulation of rubidium efflux, demonstrating its ability to induce channel opening. nih.gov These functional assay data generally align with the observed binding affinities, where higher affinity correlates with greater functional potency. nih.gov Prolonged exposure to epibatidine can lead to desensitization of the nAChR response. nih.gov

Differential Engagement of nAChR Subtypes (e.g., α4β2 vs. α7)

A key characteristic of epibatidine's pharmacology is its differential engagement with various nAChR subtypes. nih.govuni-bonn.de It displays significantly higher affinity and potency at neuronal subtypes like α4β2 and α3β4 compared to the α7 homopentamer or muscle-type nAChRs. nih.govuni-bonn.de This selectivity profile contributes to its specific effects on neuronal circuits. The high degree of α4β2 versus α7 subtype selectivity has been highlighted in research. researchgate.net

Structural Biology of Ligand-Receptor Complexes

Structural studies have provided valuable insights into how epibatidine interacts with nAChRs at the molecular level, revealing details about its binding pose and the conformational changes it induces in the receptor.

Cryo-Electron Microscopy and X-ray Crystallography Studies of nAChR-Epibatidine Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) have been employed to determine the structures of nAChR extracellular domains (ECDs) and full-length receptors in complex with agonists, including epibatidine. uni.lupnas.orgnih.govresearchgate.netpnas.orgbiorxiv.orgnih.gov The crystal structure of the human neuronal α2 nAChR ECD in complex with epibatidine has been reported, revealing the pentameric assembly and the ligand binding pocket at the interface between subunits. pnas.orgnih.govpnas.org Cryo-EM structures of the α7 nAChR bound to epibatidine, sometimes in combination with modulators, have also been determined, providing structural information on different functional states (e.g., activated and desensitized states). researchgate.netbiorxiv.orgnih.govpnas.org These structures show epibatidine located at the interface between subunits, inducing conformational changes such as the closure of loop C, which is characteristic of agonist binding. pnas.orgpnas.orgnih.gov Comparisons of epibatidine-bound structures with other agonist-bound nAChRs reveal conserved positions of key aromatic residues within the binding pocket. nih.gov Structural studies using acetylcholine binding proteins (AChBPs), homologs of the nAChR ECD, co-crystallized with epibatidine have also served as models to understand binding interactions at nAChRs. nih.govplos.org

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations are utilized to complement structural data by providing dynamic insights into ligand-receptor interactions and conformational transitions. While the provided search results primarily highlight structural studies, MD simulations have been used in conjunction with structural data to investigate the binding profile and conformational dynamics of nAChRs with ligands like epibatidine or related compounds. nih.govpnas.orgfrontiersin.orgrsc.orgmdpi.com For instance, MD simulations have been applied to study the binding mode of ligands to α7-nAChR chimera structures based on epibatidine-bound templates and to characterize different conformational states of the α7 receptor. nih.govpnas.orgrsc.org These simulations can help to understand the stability of ligand-receptor complexes and the dynamic nature of binding events and channel gating. nih.govpnas.orgmdpi.com

Investigations into the Pharmacological Mechanisms Beyond nAChRs

While epibatidine is primarily known for its potent activity at nicotinic acetylcholine receptors (nAChRs), investigations have explored potential interactions with other pharmacological targets. Some studies suggest that epibatidine may interact with non-nAChR sites. For instance, research using tissue segments indicated a significant amount of non-nAChR sites that bind [³H]-epibatidine, which were undetectable after homogenization of the tissue frontiersin.org. This suggests that the preparation method of the tissue can influence the observed binding profile, potentially revealing interactions with sites that are not accessible or detectable in homogenized samples frontiersin.org.

Furthermore, some research indicates that epibatidine may antagonize 5-HT3 receptors, a property not shared by nicotine or cytisine. . This interaction could potentially contribute to some of the unique effects or side effects associated with epibatidine .

However, the predominant pharmacological actions of epibatidine are attributed to its high-affinity binding and activation of nAChRs. Despite some evidence suggesting interactions with other targets like 5-HT3 receptors or unidentified non-nAChR sites in specific tissue preparations, the overwhelming body of research focuses on its potent effects mediated through various nAChR subtypes.

Structure-Activity Relationship (SAR) Studies for Epibatidine and Analogs

Structure-Activity Relationship (SAR) studies for epibatidine and its analogs have been crucial in understanding the molecular features responsible for its high potency and affinity at nAChRs and in guiding the design of novel compounds with improved selectivity and reduced toxicity nih.govnih.govmdpi.com. These studies involve synthesizing modified versions of epibatidine and evaluating their binding affinity and functional activity at different nAChR subtypes.

Impact of Stereochemistry on Receptor Interaction

The stereochemistry of epibatidine, which possesses three defined stereocenters, plays a role in its interaction with nAChRs ncats.io. The natural alkaloid is the (+)-isomer, also known as (1R,2R,4S)-epibatidine ncats.ionih.govdrugbank.com. Interestingly, unlike many other nicotinic agonists where one enantiomer shows significantly higher affinity and potency (e.g., (-)-nicotine) vliz.becaltech.edu, the (+)- and (-)-enantiomers of epibatidine are reported to have similar affinity and potency in pharmacological assays, particularly at the predominant α4β2 receptor subtype vliz.becaltech.eduoup.com. Some sources indicate only a slight difference in potency between the enantiomers, with the (+)-enantiomer showing slightly higher analgesic activity in certain models . However, at the neuronal α4β2 receptor, both enantiomers are considered equipotent caltech.edu.

Contributions of Key Pharmacophoric Elements

The nicotinic pharmacophore, which describes the essential molecular features required for binding and activating nAChRs, typically involves a cationic center and a hydrogen bond acceptor separated by a specific distance caltech.edupharm.or.jpnih.gov. Epibatidine adheres to this model.

Key pharmacophoric elements of epibatidine include:

The cationic Nitrogen: This is the protonated nitrogen within the 7-azabicyclo[2.2.1]heptane ring system caltech.edu. This positively charged center is crucial for interacting with an aromatic box residue, such as a tryptophan, in the receptor binding site, often through cation-π interactions caltech.edu.

The Hydrogen Bond Acceptor: This is the nitrogen atom in the 6-chloropyridine moiety caltech.edupharm.or.jp. This nitrogen can participate in hydrogen bonding interactions with residues in the receptor binding site, often involving the backbone NH of a residue on the complementary subunit caltech.edu.

The Distance between the Cationic Nitrogen and the Hydrogen Bond Acceptor: The spatial separation between these two key elements is critical for optimal binding to the nAChR binding site pharm.or.jp. For epibatidine, the distance between the bridgehead nitrogen (cationic center) and the pyridine (B92270) nitrogen (hydrogen bond acceptor) is a significant determinant of its high affinity pharm.or.jp. Early pharmacophore models based on nicotine suggested an internitrogen distance around 4.85 Å, but the high affinity of epibatidine suggested an optimal distance closer to 5.54 Å pharm.or.jp.

SAR studies have investigated modifications to these elements and the epibatidine scaffold. For example, substitution of the chloropyridine ring with other groups, such as an isoxazole (B147169) ring, can impact binding potency pharm.or.jp. The presence of the chlorine atom at the 6-position of the pyridine ring appears to contribute to the enhanced potency of epibatidine compared to analogs without this halogen researchgate.net. However, substituting the chlorine with other halogens does not always result in significant changes in affinity, suggesting that the electronic or lipophilic nature at this position might be more critical than the specific halogen researchgate.net.

Modifications to the 7-azabicyclo[2.2.1]heptane core have also been explored. Analogs with altered ring systems or substituents have been synthesized to probe the spatial requirements and interaction points within the receptor binding site nih.govresearchgate.net. These studies help to refine the pharmacophore model and identify modifications that can lead to improved receptor subtype selectivity.

The rigidity of the bicyclic ring system in epibatidine restricts the conformational freedom of the molecule, which is thought to contribute to its high affinity by presenting the pharmacophoric elements in a pre-organized conformation favorable for receptor binding nih.gov.

Data Table: Binding Affinities of Epibatidine and Analogs at nAChR Subtypes

| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference |

| Epibatidine | α4β2 | 40 pM | mdpi.comnih.gov |

| Epibatidine | α7 | 20 nM | mdpi.comnih.gov |

| (±)-[³H]epibatidine | Rat brain | 8 ± 2 pM (Kd) | ncats.io |

| [³H]-epibatidine | Rat cortex segments | 187 pM (Kd) | frontiersin.org |

| [³H]-epibatidine | Rat cortex homogenates | 42 pM (Kd) | frontiersin.org |

**computational Chemistry and in Silico Modeling of Epibatidine**

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as Epibatidine (B1211577), within the binding site of a protein target, like nAChRs. This method estimates the binding affinity and characterizes the key interactions between the ligand and the receptor. Studies employing molecular docking with Epibatidine aim to elucidate the specific residues within the nAChR binding site that are crucial for its high affinity and efficacy. By simulating the interaction between Epibatidine and different nAChR subtypes (e.g., α4β2 and α7), researchers can gain a better understanding of the molecular basis for Epibatidine's subtype selectivity. probes-drugs.org Docking simulations can reveal important interactions such as hydrogen bonds, π-π stacking interactions involving aromatic amino acid residues, and hydrophobic contacts that stabilize the Epibatidine-receptor complex. Analyzing these interaction profiles helps in identifying critical structural features of Epibatidine responsible for its potent binding and provides a foundation for designing analogues with modified binding properties. probes-drugs.org For instance, molecular docking analyses have been used to investigate the binding of Epibatidine analogues to neuronal nicotinic acetylcholine (B1216132) receptors, suggesting how structural modifications influence their interaction with the receptor binding site. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a more detailed and accurate description of the electronic structure and properties of molecules compared to classical methods. For Epibatidine, QM calculations can be employed to determine its optimized molecular geometry, charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding the molecule's reactivity and how it might interact electrostatically with its biological targets. QM calculations can also be used to study reaction mechanisms, such as potential metabolic transformations of Epibatidine, by calculating transition states and activation energies. While direct QM calculations on the entire protein-ligand complex are computationally intensive, QM/MM (Quantum Mechanics/Molecular Mechanics) approaches combine the accuracy of QM for the ligand and the crucial residues in the binding site with the efficiency of molecular mechanics for the rest of the protein. This allows for a more accurate description of the electronic effects during ligand binding and can provide insights into the chemical nature of the interactions.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like Epibatidine can be influenced by its conformation. Conformational analysis explores the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. For Epibatidine, this involves studying the rotations around single bonds and the flexibility of its bicyclic and pyridine (B92270) ring systems. Computational methods such as molecular dynamics simulations, conformational searching algorithms, and potential energy surface scans are used to map the conformational energy landscape. This landscape reveals the low-energy conformations that are most likely to exist and bind to a receptor. Understanding the preferred conformations of Epibatidine is crucial for accurate molecular docking and for interpreting structure-activity relationships, as only conformations that fit the receptor binding site can elicit a biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity. For Epibatidine and its analogues, QSAR models can be developed to predict their binding affinity to nAChRs or their functional potency based on calculated molecular descriptors. These descriptors can include electronic, steric, and lipophilicity parameters. By analyzing the resulting QSAR models, researchers can identify which molecular features are most important for activity. This information can then be used to guide the design of new Epibatidine derivatives with improved potency or selectivity. QSAR studies provide a computational framework for systematically exploring chemical space and prioritizing the synthesis and testing of compounds with a higher probability of desired activity. srce.hr

Virtual Screening and De Novo Design of Novel Ligands

Virtual screening involves computationally sifting through large databases of chemical compounds to identify potential ligands that are predicted to bind to a specific protein target, such as nAChRs, based on their structural complementarity and predicted binding affinity. Using Epibatidine as a reference or template, virtual screening can identify novel scaffolds or analogues with potential activity. This approach can significantly reduce the number of compounds that need to be experimentally tested. De novo design, on the other hand, uses computational algorithms to build new molecular structures piece by piece within the binding site of the target protein, aiming to optimize interactions and predicted binding affinity. These methods can generate entirely novel chemical entities that may retain or improve upon the desirable properties of Epibatidine while potentially avoiding its drawbacks. Both virtual screening and de novo design, informed by the understanding gained from docking, QM calculations, and QSAR, are powerful tools in the search for new nAChR ligands inspired by the Epibatidine scaffold.

**analytical Methodologies for the Characterization and Quantification of Epibatidine**

Advanced Chromatographic Techniques (HPLC, GC, LC-TOF) Chromatographic techniques play a crucial role in separating epibatidine (B1211577) from complex mixtures, enabling its subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose. Combining these separation methods with sensitive detectors, such as mass spectrometers, provides powerful analytical tools.

Ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) has been developed and validated for the simultaneous quantification of epibatidine and other related toxins in plasma samples. researchgate.netresearchgate.net This method involves sample pretreatment, often through liquid-liquid extraction, followed by chromatographic separation on a reversed-phase column using a gradient elution. researchgate.netresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS), including LC coupled with high-resolution mass spectrometry (LC-HRMS), is also employed for the analysis of epibatidine and related compounds in biological extracts. silae.it This hyphenated technique allows for both the separation of components in a mixture and the determination of their mass-to-charge ratio, providing valuable information for identification and quantification.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive structural confirmation of epibatidine and its analogues. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of a compound. This is particularly important for novel synthetic analogues or for confirming the presence of epibatidine in complex natural extracts.

LC-ESI-HRMS, utilizing a micro ToF-QII analyzer, has been used for the analysis of compounds from biological secretions, demonstrating the application of HRMS in the characterization of natural products like epibatidine. silae.it HRMS data, such as the calculated and found m/z values for protonated or other adduct ions, are essential for confirming the molecular formula and structural identity of the analyte. researchgate.net

Spectroscopic Identification Methods (NMR, FTIR, Raman) Spectroscopic methods provide complementary structural information to mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the detailed three-dimensional structure and connectivity of atoms within the epibatidine molecule. Analysis of 1H and 13C NMR spectra allows for the assignment of protons and carbons, providing definitive proof of structure. The chemical structure of epibatidine was established in 1992 using nuclear magnetic resonance spectroscopy.mdpi.com

While not as commonly cited in the provided search results specifically for epibatidine characterization in complex mixtures, Infrared (FTIR) and Raman spectroscopy can provide information about the functional groups present in the molecule, offering additional data for identification and purity assessment.

Radiochemical Synthesis and Application in Receptor Binding Assays Radiochemical synthesis involves incorporating a radioactive isotope, such as 125I or 3H, into the epibatidine molecule. Radiolabeled epibatidine is a crucial tool for studying its interaction with its biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).revvity.com

Radioligand binding assays using radiolabeled epibatidine, such as [125I]-IPH-epibatidine, are widely used to determine receptor binding parameters, including receptor expression levels (Bmax), dissociation constants (Kd), association and dissociation rates (kon and koff), and inhibitor constants (Ki) for various receptor subtypes. revvity.comnih.gov These assays are fundamental for understanding the affinity and selectivity of epibatidine and its analogues for different nAChR subtypes. mdpi.comnih.govnih.gov

Detailed research findings from binding assays using radiolabeled epibatidine can provide quantitative data on its interaction with receptors. For instance, studies characterize both high-affinity (Kd1 ≈ 10 pM) and low-affinity (Kd2 ≈ 1-10 nM) binding sites of epibatidine to α4β2 nAChRs. nih.gov

Development of Robust Purity and Impurity Profiling Methods Ensuring the purity of epibatidine is essential for accurate pharmacological studies and synthetic efforts. Robust analytical methods are required to assess the purity of synthesized or isolated epibatidine and to identify and quantify potential impurities.

Chromatographic techniques, such as HPLC and GC, coupled with sensitive detection methods (e.g., MS), are fundamental for purity and impurity profiling. These methods can separate the target compound from related substances, synthetic byproducts, or environmental contaminants. The development of validated chromatographic methods with appropriate detection limits is crucial for this purpose.

Detailed research findings on method validation, including linearity, detection limits, accuracy, and precision, are important for establishing the robustness of purity profiling methods. For example, UPLC-MS/MS methods for epibatidine quantification in plasma have demonstrated good linearity, low detection limits (1 ng/mL), and high accuracy and precision. researchgate.netresearchgate.net While these examples focus on quantification in a biological matrix, similar principles apply to purity assessment of synthesized material. The identification of impurities often utilizes techniques like HRMS to determine their elemental composition and fragmentation patterns. researchgate.net

**preclinical Biological Target Engagement and Pharmacodynamic Investigations**

In Vitro Assays for Cellular Target Engagement and Occupancy

In vitro assays have been instrumental in defining the high affinity of C11H13ClN2 for nAChRs. Radioligand binding studies have demonstrated that this compound displaces tritiated ligands from nAChR binding sites with very high potency. Notably, it exhibits exceptional affinity for neuronal nAChRs, particularly the α4β2 subtype, with reported Ki values in the picomolar range (e.g., 43 pM) nih.gov. This makes it significantly more potent than endogenous acetylcholine (B1216132) or nicotine (B1678760) at this subtype. Its affinity for other nAChR subtypes, such as α7, is considerably lower, indicating a degree of selectivity nih.govwikipedia.org.

Functional cell-based assays, such as those measuring intracellular calcium flux or rubidium efflux, are employed to assess the agonistic activity of this compound upon binding to nAChRs nih.govreactionbiology.comreactionbiology.com. These assays confirm that this compound binding leads to receptor activation and subsequent ion channel opening. For instance, this compound has been shown to enhance 86Rb+ flux in IMR-32 cells with nanomolar potency (EC50 value of 7 nM) and increase dopamine (B1211576) release from rat striatal slices with sub-nanomolar potency (EC50 value = 0.4 nM) nih.gov. These functional effects are consistent with nAChR activation and can be blocked by nAChR antagonists nih.gov.

Cellular target engagement and occupancy studies provide crucial information about the interaction of a ligand with its target protein within a living cellular environment nih.govsnmjournals.org. Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET-based assays can be used to confirm direct binding and assess the affinity of compounds for endogenous proteins in cells nih.govmdpi.comembopress.orgpsychogenics.com. While the search results specifically detail binding affinities determined by radioligand assays in membranes and functional assays in cells for Epibatidine (B1211577) nih.govwikipedia.orgreactionbiology.comreactionbiology.com, these general methods are applicable for assessing cellular target engagement.

Ex Vivo Assessment of Receptor Modulation in Tissue Samples

Ex vivo studies play a vital role in bridging the gap between in vitro findings and in vivo effects. These studies involve administering a compound to an animal and then examining its effects on receptors in harvested tissue samples psychogenics.comsygnaturediscovery.comgiffordbioscience.com. Ex vivo receptor occupancy studies, often utilizing quantitative autoradiography with radiolabeled ligands, can determine the extent to which a compound occupies its target receptors in specific tissues, such as brain regions, following systemic administration psychogenics.comsygnaturediscovery.comgiffordbioscience.com. This provides insights into tissue penetration and target engagement in a more physiologically relevant context than in vitro assays alone psychogenics.comsygnaturediscovery.com.

While the provided search results highlight the use of ex vivo receptor occupancy studies in preclinical research generally psychogenics.comsygnaturediscovery.comgiffordbioscience.com, specific detailed data on ex vivo nAChR occupancy or modulation by this compound in various tissue samples were not prominently featured. However, given this compound's high affinity for nAChRs and its ability to cross the blood-brain barrier smolecule.com, ex vivo studies would typically be employed to assess its occupancy of nAChR subtypes in brain and other relevant tissues as a function of dose and time. These studies can help correlate tissue exposure with receptor engagement.

Mechanistic Studies of Receptor Desensitization

Several mechanisms contribute to nAChR desensitization, including receptor phosphorylation by protein kinases (such as PKA, PKC, and tyrosine kinases) and receptor internalization wikipedia.orgnih.gov. Calcium influx through the nAChR channel or voltage-gated calcium channels can also modulate desensitization kinetics physiology.org. While the search results mention the potential for this compound to cause receptor desensitization tandfonline.com, detailed mechanistic studies specifically on this compound-induced nAChR desensitization pathways (e.g., specific phosphorylation sites or internalization routes triggered by this compound) were not extensively described within the provided results. However, the general mechanisms of nAChR desensitization involving phosphorylation and conformational changes are well-established wikipedia.orgnih.govrupress.org.

Preclinical Pharmacodynamic Markers and Biomarkers

Pharmacodynamic (PD) markers and biomarkers are used in preclinical studies to quantify the biological effects of a compound and establish relationships between exposure, target engagement, and response septerna.comnih.gov. For nAChR agonists like this compound, PD markers can include measures of neurotransmitter release, changes in neuronal activity, or behavioral endpoints related to nAChR activation.

Given this compound's potent analgesic activity mediated through nAChRs nih.govsmolecule.com, preclinical PD studies would likely involve assessing pain responses in animal models using various behavioral tests nih.govsmolecule.com. Furthermore, as this compound is known to induce dopamine and norepinephrine (B1679862) release nih.govnih.gov, changes in the levels of these neurotransmitters or their metabolites in specific brain regions could serve as biochemical PD markers.

While the search results confirm this compound's effects on dopamine release nih.gov and its analgesic properties nih.govsmolecule.com, detailed information on a comprehensive set of preclinical PD markers or validated biomarkers specifically for this compound beyond these general observations was not provided. However, in the preclinical development of nAChR-targeted compounds, typical PD investigations aim to correlate target occupancy with functional outcomes and identify biomarkers that can be translated to clinical studies.

Receptor Turnover and Ligand Residence Time Studies

Receptor turnover refers to the dynamic process of receptor synthesis, trafficking to the cell surface, internalization, and degradation or recycling. Ligand residence time, the duration for which a ligand remains bound to its target receptor, is increasingly recognized as a critical determinant of pharmacological effect, potentially influencing the duration of target engagement and downstream signaling bellbrooklabs.comnottingham.ac.ukchemrxiv.orgacs.orgbarrowneuro.orgunimib.it.

Studies investigating receptor turnover can involve techniques that measure changes in total receptor levels or cell surface expression over time following drug treatment tandfonline.comsnmjournals.org. Ligand residence time can be determined using kinetic binding assays, such as dissociation rate measurements, or advanced techniques like surface plasmon resonance (SPR) or certain NMR methods nih.govbellbrooklabs.comchemrxiv.orgacs.org. A longer residence time can lead to sustained target occupancy even if systemic drug levels decline bellbrooklabs.comunimib.it.

While the importance of receptor turnover and ligand residence time in pharmacology is highlighted in the search results snmjournals.orgbellbrooklabs.comnottingham.ac.ukchemrxiv.orgacs.orgbarrowneuro.orgunimib.itsnmjournals.org, specific published studies detailing the receptor turnover rates of nAChRs in the context of this compound exposure or the precise ligand residence time of this compound on different nAChR subtypes were not found within the provided search results. However, these types of studies would be valuable in fully characterizing the pharmacodynamic profile of this compound and understanding the duration of its effects at the molecular level.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 1-benzyl-3-methylimidazolium chloride (BzMImCl)?

Methodological Answer:

Synthesis involves quaternization of 1-methylimidazole with benzyl chloride under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 24–48 hours . Post-synthesis, characterization requires:

- Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR (e.g., δ 10.5 ppm for imidazolium proton) .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify C–H stretching (3150–3050 cm⁻¹) and Cl⁻ counterion bands .

- Elemental Analysis: Verify purity (>99%) and stoichiometry .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition ~250–300°C) .

Reproducibility Note: Follow journal guidelines for experimental details (e.g., solvent ratios, purification steps) to enable replication .

Basic: What are the key physicochemical properties of BzMImCl critical for experimental design?

Methodological Answer:

Key properties include:

Advanced: How to resolve contradictions in reported physicochemical data (e.g., thermal stability)?

Methodological Answer:

Discrepancies often arise from impurities or measurement techniques. To address:

- Reproduce Experiments: Use identical synthesis/purification protocols as cited studies .

- Advanced Characterization: Employ high-resolution mass spectrometry (HRMS) to detect trace impurities .

- Computational Validation: Compare experimental decomposition temperatures with density functional theory (DFT) predictions .

- Literature Cross-Referencing: Use databases like Web of Science to identify consensus values across peer-reviewed studies .

Advanced: What role does BzMImCl play in catalysis or electrochemistry, and how to design such studies?

Methodological Answer:

As an ionic liquid, BzMImCl is used as:

- Catalytic Solvent: Enhances reaction rates in Heck coupling (optimize molar ratio: 1:1.2 catalyst:substrate) .

- Electrolyte: Test ionic conductivity via cyclic voltammetry (e.g., 0.1–1.0 V vs. Ag/AgCl) .

Experimental Design: - Define objectives (e.g., optimizing catalytic efficiency).

- Use factorial design to vary temperature, concentration, and substrates.

- Validate results with control experiments (e.g., non-ionic solvents) .

Methodological: How to design a reproducible study on BzMImCl’s biological or material applications?

Methodological Answer:

- Objective Setting: Align with gaps identified in literature (e.g., antimicrobial efficacy or CO₂ absorption) .

- Milestone Planning: Include synthesis → characterization → application testing → data validation .

- Team Roles: Assign tasks (e.g., synthetic chemistry to one member, electrochemical analysis to another) .

Methodological: What are best practices for presenting BzMImCl data in publications?

Methodological Answer:

- Figures/Tables: Avoid overcrowding; use 2–3 structures per graphic .

- Supporting Information: Include raw NMR/FT-IR spectra and synthetic procedures .

- Conclusion Structure: Highlight novelty (e.g., “BzMImCl’s low viscosity improves ion transport compared to [BMIM]Cl”) and unresolved questions .

Methodological: How to conduct a rigorous literature review on BzMImCl’s applications?

Methodological Answer:

- Primary Sources: Search SciFinder for synthetic protocols; use Web of Science for citation tracking .

- Critical Evaluation: Distinguish hypothesis-driven studies (e.g., mechanistic insights) from descriptive reports .

- Citation Management: Use Zotero or EndNote to organize references and avoid plagiarism .

Advanced: How to optimize analytical techniques for BzMImCl in mixed-solvent systems?

Methodological Answer:

- NMR Solvent Selection: Use deuterated DMSO for high solubility; avoid chloroform (peak overlap) .

- Chromatography: Employ HPLC with a C18 column (acetonitrile/water gradient) to separate degradation products .

Advanced: How to address discrepancies in structural analysis (e.g., unexpected NMR peaks)?

Methodological Answer:

- Hypothesis Testing: Synthesize derivatives (e.g., BzMImBr) to isolate structural effects .

- Collaborative Analysis: Consult crystallography experts for single-crystal X-ray diffraction .

Ethical: What ethical considerations apply when publishing BzMImCl research?

Methodological Answer:

- Attribution: Cite prior synthesis methods (e.g., quaternization protocols from 2005–2010 studies) .

- Data Transparency: Disclose conflicts of interest and funding sources (e.g., government grants) .

- Reproducibility: Share datasets via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.